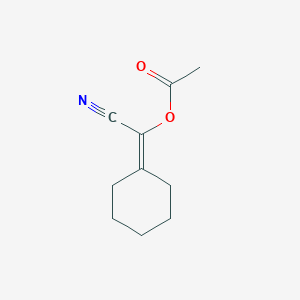

Cyano(cyclohexylidene)methyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

58901-88-5 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

[cyano(cyclohexylidene)methyl] acetate |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3 |

InChI Key |

VVNHWEWNYRJSMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C1CCCCC1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Cyano Cyclohexylidene Methyl Acetate

Condensation Reactions for Formation of the Cyclohexylidene Moiety

The formation of the exocyclic double bond of the cyclohexylidene group is the critical step in the synthesis of Cyano(cyclohexylidene)methyl acetate (B1210297). The Knoevenagel condensation is the most direct and widely employed method for this transformation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a C=C bond. wikipedia.org In the context of Cyano(cyclohexylidene)methyl acetate synthesis, this involves the reaction between cyclohexanone (B45756) (the carbonyl compound) and methyl cyanoacetate (B8463686) (the active methylene (B1212753) compound). wikipedia.org

The success of the Knoevenagel condensation heavily relies on the choice of catalyst, which is typically a weak base. wikipedia.org Ammonium (B1175870) acetate is a widely utilized and effective catalyst for this reaction. It is often used in combination with acetic acid, a mixture that can serve as a buffer and a source of ammonia. nih.govindianchemicalsociety.com The catalytic cycle generally involves the amine component of the catalyst activating the carbonyl group of cyclohexanone and the acetate ion facilitating the deprotonation of the active methylene group in methyl cyanoacetate.

Optimization of reaction parameters is crucial for maximizing yield and purity. Key variables include the molar ratio of reactants, catalyst loading, temperature, and reaction time. While specific conditions for the synthesis of the title compound are proprietary or scattered across various studies, general principles for Knoevenagel condensations provide a framework. For instance, using a catalytic amount of ammonium acetate under microwave irradiation has been shown to produce arylidene derivatives in high yields. Other amine-based catalysts, such as piperidine (B6355638) and pyridine, are also commonly employed. wikipedia.orgdcu.ie

Table 1: Selected Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Typical Reactants | Key Advantages | Reference |

|---|---|---|---|

| Ammonium Acetate / Acetic Acid | Aldehydes/Ketones, Active Methylene Compounds | Inexpensive, readily available, effective for various substrates. indianchemicalsociety.com | nih.govindianchemicalsociety.com |

| Piperidine | Aldehydes, Thiobarbituric Acid | Commonly used weak base catalyst. wikipedia.org | wikipedia.org |

| Ammonium Acetate (Solvent-Free, MW) | Aromatic Aldehydes, Ethyl Cyanoacetate | Rapid reaction times, high yields, environmentally friendly. researchgate.net | researchgate.net |

| Silica Supported Ammonium Acetate | Aldehydes/Ketones, Active Methylene Compounds | Heterogeneous catalyst, easy to separate and reuse. researchgate.net | researchgate.net |

As the Knoevenagel condensation is a dehydration reaction, the removal of the water byproduct is essential to shift the reaction equilibrium towards the product and achieve high conversion. wikipedia.org A standard and effective method for water removal is azeotropic distillation. This technique involves using a solvent, such as toluene (B28343) or benzene, that forms a low-boiling azeotrope with water. The reaction is typically run in an apparatus equipped with a Dean-Stark trap, which collects the condensed azeotrope, separates the water, and returns the organic solvent to the reaction flask. The presence of water can be a complicating factor as it can form azeotropes with both cyclohexanone and the potential byproduct cyclohexanol, making purification difficult if not effectively removed. google.com

In the pursuit of greener chemical processes, solvent selection has become a critical consideration. While non-polar aromatic solvents are effective for azeotropic removal, there is a growing interest in catalyst-free, water-mediated Knoevenagel condensations, which represent a more environmentally benign approach. researchgate.netrsc.org

An alternative strategy for forming the cyclohexylidene double bond is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org For the synthesis of a cyclohexylidene ester, this would entail reacting cyclohexanone with a phosphonate ester, such as diethyl (cyanomethoxycarbonyl)methylphosphonate.

The HWE reaction offers several advantages over the related Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies product purification. wikipedia.orgalfa-chemistry.com The reaction typically shows a high stereoselectivity for the formation of (E)-alkenes, although this is not a factor for a symmetrical ketone like cyclohexanone. organic-chemistry.org The phosphonate carbanion is generated in situ by treating the phosphonate ester with a base, such as sodium hydride or sodium ethoxide. alfa-chemistry.comyoutube.com

Knoevenagel Condensation Approaches with Cyclohexanone and Methyl Cyanoacetate

Green Chemistry and Sustainable Synthesis Innovations in Cyano(cyclohexylidene)methyl Acetate Production

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes. In the production of Cyano(cyclohexylidene)methyl acetate, this translates to methods that reduce reaction times, minimize waste, and avoid hazardous solvents, with microwave-assisted synthesis being a prominent example. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com By utilizing microwave irradiation as an energy source, reactions can often be completed in a fraction of the time required by conventional heating methods, frequently leading to higher yields and cleaner reaction profiles. researchgate.netmdpi.com

The Knoevenagel condensation is particularly amenable to microwave assistance. Studies have shown that the reaction between aldehydes and active methylene compounds like ethyl cyanoacetate or malononitrile (B47326) can be performed rapidly under solvent-free conditions using a catalyst such as ammonium acetate. researchgate.net For example, a series of α-cyanoacrylates were prepared in excellent yields (85-99%) with reaction times as short as 20-60 seconds using this technique. researchgate.net This combination of microwave irradiation and solvent-free conditions aligns with the principles of green chemistry by reducing energy consumption and eliminating volatile organic solvents. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | researchgate.netmdpi.com |

| Energy Consumption | Higher | Lower | mdpi.com |

| Solvent Use | Often requires organic solvents for heating and azeotropic removal | Enables efficient solvent-free reactions | researchgate.net |

| Yield | Variable, can be lower due to side reactions | Generally higher yields | researchgate.netmdpi.com |

| Side Products | More prevalent with longer reaction times | Reduced due to rapid and uniform heating |

Solvent-Free Reaction Environments

The advancement of green chemistry has spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. In the context of synthesizing compounds like Cyano(cyclohexylidene)methyl acetate, which is typically formed via a Knoevenagel condensation, solvent-free reaction conditions offer significant environmental and economic advantages. These methods often lead to higher yields, shorter reaction times, and easier product purification.

One eco-friendly approach involves the microwave-assisted synthesis of related compounds, such as 3-cyanocoumarins, from 2-hydroxybenzaldehydes and malononitrile using a solid support like fly ash adsorbed with a catalyst. This solvent-free method avoids the use of toxic organic solvents, making the process more environmentally benign. The reaction is carried out by mixing the reactants with the solid-supported catalyst and subjecting the mixture to microwave irradiation, which accelerates the reaction.

Another solvent-free strategy is the reaction of ethyl cyanoacetate with various amines to produce cyanoacetamide derivatives. periodikos.com.br This reaction proceeds efficiently at room temperature without a catalyst, yielding high-purity products in a short time. periodikos.com.br While not the direct synthesis of Cyano(cyclohexylidene)methyl acetate, this demonstrates the feasibility of forming key intermediates under solvent-free conditions.

These solvent-free approaches align with the principles of green chemistry by reducing waste, avoiding toxic substances, and improving energy efficiency. The application of such methodologies to the synthesis of Cyano(cyclohexylidene)methyl acetate would involve the direct reaction of cyclohexanone and methyl cyanoacetate, potentially with a solid-supported catalyst under microwave irradiation or other forms of energy input to drive the condensation.

Application of Heterogeneous Catalysis

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as easy catalyst separation, reusability, and reduced waste generation. scispace.comrsc.org For the Knoevenagel condensation, the key reaction in the synthesis of Cyano(cyclohexylidene)methyl acetate, a variety of heterogeneous catalysts have been explored to replace traditional homogeneous catalysts, which are often toxic and difficult to remove from the reaction mixture. researchgate.net

Porous materials are particularly promising as heterogeneous catalysts due to their high surface area and tunable properties. mdpi.com Examples of effective heterogeneous catalysts for Knoevenagel condensation include:

Zeolites: These microporous aluminosilicates have been shown to be effective catalysts. scispace.com

Mesoporous Silica: Materials like MCM-41, when functionalized, can serve as efficient catalysts. mdpi.com

Metal-Organic Frameworks (MOFs): These crystalline materials with well-defined pores can be designed to have specific catalytic activities. mdpi.com

Coordination Polymers: These materials have demonstrated high activity and selectivity in Knoevenagel condensations. acs.org

Porous Metal Phosphates: A novel porous magnesium aluminum phosphate (B84403) (MALPO) material has shown excellent catalytic performance, resulting in high yields and short reaction times. mdpi.com

The mechanism of heterogeneous catalysis in the Knoevenagel condensation typically involves the activation of the reactants on the catalyst surface. For instance, in the case of MALPO, the presence of both acidic and basic sites in the framework contributes to its high activity. mdpi.com The basic sites can deprotonate the active methylene group of methyl cyanoacetate, while the acidic sites can activate the carbonyl group of cyclohexanone, facilitating the condensation reaction.

The use of heterogeneous catalysts not only makes the synthesis of Cyano(cyclohexylidene)methyl acetate more environmentally friendly but can also lead to improved reaction efficiency and selectivity. The ability to recycle the catalyst for multiple reaction cycles further enhances the economic viability of the process. mdpi.com

Preparation of Precursors and Derivative Intermediates of Cyano(cyclohexylidene)methyl Acetate

The synthesis of Cyano(cyclohexylidene)methyl acetate relies on the availability of its key precursors, namely methyl cyanoacetate and cyclohexanone or its derivatives. The generation of related alkylidene cyanoacetic esters also provides insight into the broader synthetic strategies for this class of compounds.

Synthesis of Methyl Cyanoacetate and Substituted Cyclohexanone Derivatives

Methyl Cyanoacetate

Methyl cyanoacetate can be synthesized through several routes. One common method involves the reaction of cyanoacetic acid with methanol (B129727) under acidic catalysis. guidechem.com This process has been shown to provide a high yield of 89.3%. guidechem.com An alternative two-step process begins with the esterification of chloroacetic acid with methanol to form methyl chloroacetate, which is then reacted with sodium cyanide. guidechem.com However, this route has a lower yield of 78.6% and involves the use of highly toxic sodium cyanide. guidechem.com

Another described synthesis involves reacting chloroacetic acid with sodium cyanide to form sodium cyanoacetate, followed by esterification with methanol. guidechem.comorgsyn.org The final product is typically purified by distillation to achieve a high purity of 99.5%. guidechem.com Methyl cyanoacetate is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes. chemicalbook.com

Substituted Cyclohexanone Derivatives

Substituted cyclohexanones are important intermediates in organic synthesis. google.com They can be prepared through various methods, including:

Catalytic Hydrogenation of Phenols: Substituted phenols can be catalytically hydrogenated in a solvent like an ether to produce the corresponding cyclohexanones. google.com

Tandem Photocatalyzed Annulation: A formal [5+1] cycloaddition reaction using a tandem carbene and photoredox-catalyzed process can yield highly functionalized cyclohexanones under mild conditions. nih.gov

Michael Addition Reactions: A cascade inter–intramolecular double Michael strategy involving the reaction of curcumins and arylidenemalonates can produce highly functionalized cyclohexanones. beilstein-journals.org Similarly, the reaction of β-ketoesters with α,β-unsaturated ketones in the presence of a base catalyst like sodium ethoxide can yield substituted cyclohex-2-enones.

Asymmetric Transfer Hydrogenation: Enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives can be achieved through the asymmetric transfer hydrogenation of a common cyclohexenone using bifunctional ruthenium catalysts. mdpi.com

These methods provide access to a wide range of substituted cyclohexanone derivatives that can be used to synthesize various analogs of Cyano(cyclohexylidene)methyl acetate.

Generation of Related Alkylidene Cyanoacetic Esters

The synthesis of alkylidene cyanoacetic esters, which share the core structure of Cyano(cyclohexylidene)methyl acetate, is typically achieved through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like methyl cyanoacetate. researchgate.net

A variety of catalysts can be employed to facilitate this reaction. For instance, proline has been used as a catalyst for the condensation of aldehydes with ethyl cyanoacetate, affording the corresponding arylidene cyanoacetates in almost quantitative yields. researchgate.net The reaction of ketones with cyanoacetic esters can be carried out in the presence of condensing agents like ethylene (B1197577) diamine diacetate or ammonium acetate, with the water formed during the reaction being removed to drive the equilibrium towards the product. google.com

The choice of reactants and reaction conditions can influence the outcome of the synthesis. For example, the reaction of ethyl cyanoacetate with various amines under solvent-free conditions can lead to the formation of N-substituted cyanoacetamides, which can then be condensed with aromatic aldehydes to yield arylidene derivatives. periodikos.com.br

The products of these reactions, various alkylidene cyanoacetic esters, are valuable intermediates in organic synthesis. google.com

Reactivity and Transformational Chemistry of Cyano Cyclohexylidene Methyl Acetate

Nucleophilic Addition Reactions of Cyano(cyclohexylidene)methyl Acetate (B1210297)

The electron-withdrawing nature of the cyano and acetate groups polarizes the carbon-carbon double bond of cyano(cyclohexylidene)methyl acetate, rendering the β-carbon electrophilic and prone to attack by nucleophiles. This characteristic underpins its participation in several important nucleophilic addition reactions.

Michael Addition Reactions with Diverse Nucleophiles

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for cyano(cyclohexylidene)methyl acetate. wikipedia.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, the Michael acceptor. chemistrysteps.com In this context, cyano(cyclohexylidene)methyl acetate acts as the Michael acceptor. A wide array of nucleophiles, including carbanions derived from doubly stabilized methylene (B1212753) compounds like β-ketoesters, malonates, and β-cyanoesters, can be employed as Michael donors. wikipedia.org The reaction is typically facilitated by a base, which deprotonates the Michael donor to generate the active nucleophilic species. researchgate.net

The general mechanism involves the attack of the nucleophile on the β-carbon of the cyclohexylidene ring, leading to the formation of a new carbon-carbon bond and an enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. The presence of both cyano and acetate groups on the acceptor molecule enhances its reactivity and stabilizes the intermediate enolate.

| Michael Donor | Base | Product |

|---|---|---|

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(1-cyano-1-(methoxycarbonyl)cyclohexyl)malonate |

| Ethyl acetoacetate | Potassium tert-butoxide | Ethyl 2-(1-cyano-1-(methoxycarbonyl)cyclohexyl)-3-oxobutanoate |

| Nitromethane | DBU | Methyl 2-cyano-2-(1-(nitromethyl)cyclohexyl)acetate |

Conjugate Addition Strategies

Conjugate addition is a broader category of reactions that includes the Michael addition. masterorganicchemistry.com For cyano(cyclohexylidene)methyl acetate, this strategy extends beyond carbon nucleophiles to include heteroatom nucleophiles. Amines, thiols, and alkoxides can add to the β-position of the double bond, leading to the formation of carbon-heteroatom bonds. These reactions are crucial for introducing functional groups that can be further elaborated in multi-step syntheses.

For example, the addition of a primary or secondary amine introduces an amino group, which can be a key component in the synthesis of biologically active molecules. Similarly, the addition of thiols leads to the formation of thioethers, which are important structural motifs in various natural products and pharmaceuticals. The reaction conditions for these conjugate additions are generally mild, often requiring only a suitable solvent and, in some cases, a catalytic amount of base.

Cyanide Additions for Dinitrile Formation

The addition of a cyanide ion to cyano(cyclohexylidene)methyl acetate represents a specific and synthetically useful transformation for the formation of dinitrile compounds. nih.gov This reaction, a type of conjugate hydrocyanation, involves the attack of a cyanide nucleophile at the β-carbon of the α,β-unsaturated system. libretexts.org The cyanide source can vary, with common reagents including hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or alkali metal cyanides like potassium cyanide (KCN). organic-chemistry.orgorganic-chemistry.org

The reaction proceeds via a 1,4-addition mechanism, similar to other conjugate additions. The resulting product is a cyclohexyl derivative bearing two cyano groups, one at the α-position and a newly introduced one at the β-position. These dinitrile compounds are valuable synthetic intermediates, as the nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cyclization reactions to form heterocyclic systems. orgsyn.org

Cyclization and Annulation Reactions Involving Cyano(cyclohexylidene)methyl Acetate

The inherent reactivity of the double bond in cyano(cyclohexylidene)methyl acetate, coupled with the functionality of the cyano and acetate groups, allows it to participate in various cyclization and annulation reactions, leading to the construction of more complex ring systems.

Intramolecular Cyclizations Leading to Polycyclic Systems

When cyano(cyclohexylidene)methyl acetate is part of a larger molecule containing a suitably positioned nucleophilic or reactive group, intramolecular cyclization can occur. researchgate.net These reactions are powerful tools for the stereocontrolled synthesis of polycyclic and bridged ring systems. The specific nature of the cyclization depends on the tethered functional group and the reaction conditions.

For instance, if the molecule contains a pendant enolate or a similar carbon nucleophile, an intramolecular Michael addition can lead to the formation of a new carbocyclic ring fused to the original cyclohexane (B81311) ring. The stereochemical outcome of such cyclizations is often dictated by the conformational preferences of the transition state, allowing for the selective formation of specific stereoisomers.

Intermolecular Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Cyano(cyclohexylidene)methyl acetate can also act as a dienophile in intermolecular cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. nih.gov In this type of reaction, the electron-deficient double bond of the acetate reacts with a conjugated diene. The presence of the electron-withdrawing cyano and acetate groups activates the double bond, making it a more reactive dienophile. nih.gov

The [4+2] cycloaddition of cyano(cyclohexylidene)methyl acetate with a diene leads to the formation of a new six-membered ring, resulting in a bicyclic or spirocyclic system, depending on the structure of the diene. researchgate.netrsc.org These reactions are highly valuable for their ability to form multiple carbon-carbon bonds and stereocenters in a single step with a high degree of stereocontrol. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by well-established principles, such as the frontier molecular orbital theory and steric effects.

| Diene | Reaction Conditions | Product Type |

|---|---|---|

| 1,3-Butadiene | Thermal (heat) | Spiro[5.5]undecene derivative |

| Cyclopentadiene | Lewis acid catalysis (e.g., AlCl3) | Tricyclic adduct |

| Danishefsky's diene | Thermal or Lewis acid catalysis | Functionalized bicyclo[2.2.2]octene derivative |

Synthesis of Spiro Compounds and Fused Heterocycles

The activated methylene group and the conjugated π-system of cyano(cyclohexylidene)methyl acetate and related compounds make them valuable precursors for the synthesis of complex molecular architectures, including spiro compounds and fused heterocycles. These reactions often proceed through multicomponent domino reactions, leveraging the compound's multiple reactive sites.

Spiro compounds, which feature two rings connected by a single common atom, are present in numerous natural products and possess a wide range of biological activities. The synthesis of these three-dimensionally complex molecules is a significant challenge in organic chemistry. Cyano(cyclohexylidene)methyl acetate's parent compound, ethyl cyanoacetate (B8463686), is frequently employed in the synthesis of spirocycles. For instance, in a four-component, solvent-free process, isatins, primary amines, ethyl cyanoacetate, and cyclohexanone (B45756) can condense under microwave irradiation to form spiro-1,4-dihydropyridine derivatives in good yields. researchgate.net This reaction highlights the utility of the cyanoacetate moiety in building complex spirocyclic frameworks. The general strategy involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, to construct the spiro system. sbq.org.br

The reactivity of the cyano and ester functionalities also allows for the construction of various fused heterocyclic systems. Cyanoacetamide derivatives, which share functional similarities with cyano(cyclohexylidene)methyl acetate, are well-established synthons in heterocyclic synthesis. nih.govresearchgate.net The presence of both electrophilic (at the carbonyl carbon and cyano carbon) and nucleophilic centers (at the α-carbon) allows them to react with a variety of reagents to form rings such as pyridines, pyrimidines, pyrazoles, and thiazoles. nih.govresearchgate.net For example, the reaction of related methyl cyano-(3-cyano-4,5-dihydro-2(3H)-furanylidene)acetate with hydrazines leads to the formation of novel angular and linear fused [5-6-5] heterocycles. acs.org These transformations underscore the potential of cyano(cyclohexylidene)methyl acetate to act as a versatile building block in the synthesis of polycyclic and pharmacologically relevant heterocyclic compounds.

Olefination and Carbon-Carbon Bond Forming Reactions Catalyzed by or Featuring Cyano(cyclohexylidene)methyl Acetate

The carbon-carbon double bond in cyano(cyclohexylidene)methyl acetate is a key feature for further chemical transformations, including various olefination and carbon-carbon bond-forming reactions. While the compound itself is often the product of an olefination reaction (specifically, a Knoevenagel condensation between cyclohexanone and a cyanoacetate), its structure lends itself to further functionalization through modern catalytic methods.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The HWE reaction, which utilizes stabilized phosphonate (B1237965) carbanions, is particularly relevant to α,β-unsaturated esters. wikipedia.orgconicet.gov.aryoutube.comorganic-chemistry.org Stabilized ylides, such as those derived from phosphonates bearing ester groups, react with aldehydes and ketones to produce alkenes, predominantly with an (E)-configuration due to thermodynamic control. wikipedia.orgwikipedia.orgorganic-chemistry.org

While cyano(cyclohexylidene)methyl acetate is typically synthesized via Knoevenagel condensation rather than being a reagent in a Wittig-type reaction, the principles of these olefinations are central to its formation. The synthesis of α,β-unsaturated esters through these methods is a well-established chemo-enzymatic and synthetic approach. nih.govresearchgate.net The reactivity of the resulting α,β-unsaturated system in cyano(cyclohexylidene)methyl acetate is then available for further manipulation.

Table 1: Comparison of Olefination Reactions for Synthesizing α,β-Unsaturated Esters

| Reaction | Reagents | Key Features | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium (B103445) Ylide | Broad scope; uses unstabilized or stabilized ylides. wikipedia.orgmasterorganicchemistry.com | Unstabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes. wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone + Phosphonate Carbanion | Uses stabilized ylides; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org | Generally high (E)-selectivity. wikipedia.org |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound (e.g., Methyl Cyanoacetate) | Requires a basic catalyst (e.g., amine); condensation followed by dehydration. | Product is a thermodynamically stable alkene. |

Modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgyoutube.com For a molecule like cyano(cyclohexylidene)methyl acetate, application of these methods would first require the introduction of a suitable leaving group, such as a halide or triflate, onto the vinyl or allylic position.

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is a prime example. wikipedia.orgorganic-chemistry.orggold-chemistry.orgsynarchive.com A hypothetical pathway could involve the conversion of the parent cyclohexanone to a vinyl triflate, which could then undergo a Sonogashira reaction. The reactivity of vinyl halides and triflates in these couplings is well-established, with the general reactivity order being I > OTf > Br >> Cl. wikipedia.org

The Suzuki-Miyaura coupling offers another avenue, reacting organoboron compounds with halides or triflates. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A vinyl triflate or halide derived from the cyclohexylidene scaffold could readily participate in Suzuki coupling to introduce new aryl or vinyl substituents. rsc.orgacs.org

The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com While direct Heck-type functionalization of the C-H bonds on the alkene of cyano(cyclohexylidene)methyl acetate is conceivable (see next section), a more traditional approach would involve reacting a halo-cyclohexene derivative with another alkene. These methods collectively represent a toolbox for the elaboration of the cyclohexylidene core structure.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules by avoiding the pre-functionalization required in traditional cross-coupling. researchgate.netrsc.org The cyclohexylidene ring in cyano(cyclohexylidene)methyl acetate contains several C-H bonds, including vinylic, allylic, and aliphatic ones, which are potential targets for such reactions.

Palladium-catalyzed C-H activation is a leading method in this field. acs.orgmdpi.comresearchgate.netmdpi.com For α,β-unsaturated esters, C-H functionalization can be directed to various positions. For example, catalytic C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds has been achieved using a copper(I) catalyst, demonstrating that the vinylic C-H bond can be selectively functionalized. acs.org

Furthermore, the allylic C-H bonds on the cyclohexylidene ring are prime candidates for functionalization. Palladium-catalyzed allylic C-H alkylation allows for the introduction of nucleophiles at the position adjacent to the double bond. acs.orgmdpi.comresearchgate.net These reactions often proceed via the formation of a π-allylpalladium intermediate, which then reacts with a nucleophile. The development of catalyst-controlled methods for the site- and stereoselective functionalization of C-H bonds in cyclohexane derivatives showcases the high level of sophistication achievable, allowing for the desymmetrization of such rings. researchgate.netresearchgate.net Such strategies could potentially be applied to cyano(cyclohexylidene)methyl acetate to install new functional groups with high precision.

Hydrolysis and Functional Group Interconversions of Cyano(cyclohexylidene)methyl Acetate

The cyano and ester groups in cyano(cyclohexylidene)methyl acetate are susceptible to hydrolysis under both acidic and basic conditions, leading to valuable malonic acid derivatives. Subsequent reactions, such as decarboxylation, can then be employed to generate further synthetic intermediates.

The hydrolysis of α-cyano esters like cyano(cyclohexylidene)methyl acetate can proceed through several pathways depending on the reaction conditions. Under aqueous acidic conditions (e.g., heating with HCl), both the nitrile and the ester functionalities are hydrolyzed. youtube.comyoutube.com The nitrile is first converted to an amide, which is then further hydrolyzed to a carboxylic acid. Simultaneously, the methyl ester is hydrolyzed to another carboxylic acid. This process results in the formation of a substituted malonic acid, in this case, cyclohexylidenemalonic acid.

Upon heating, malonic acids readily undergo decarboxylation (loss of CO₂) to yield a carboxylic acid. Therefore, the complete hydrolysis and subsequent decarboxylation of cyano(cyclohexylidene)methyl acetate would ultimately produce cyclohexylideneacetic acid.

Table 2: Products of Cyano(cyclohexylidene)methyl Acetate Hydrolysis and Decarboxylation

| Conditions | Intermediate Product | Final Product (after decarboxylation) |

| Acidic Hydrolysis (H₃O⁺, Δ) | Cyclohexylidenemalonic acid | Cyclohexylideneacetic acid |

| Basic Hydrolysis (1. OH⁻, Δ; 2. H₃O⁺) | Cyclohexylidenemalonic acid | Cyclohexylideneacetic acid |

| Krapcho Decarboxylation (NaCl, DMSO, H₂O, Δ) | N/A (Direct conversion) | Cyclohexylidenenitrile sbq.org.brwikipedia.orgresearchgate.net |

A particularly useful and often milder alternative for the modification of malonic ester derivatives is the Krapcho decarboxylation . researchgate.netwikipedia.orgresearchgate.net This reaction typically involves heating an ester that has an electron-withdrawing group at the α-position (such as a cyano, keto, or another ester group) in a polar aprotic solvent like DMSO with a salt (e.g., NaCl, LiCl) and a small amount of water. wikipedia.orgresearchgate.net

For α-cyano esters, the Krapcho reaction provides a selective method for dealkoxycarbonylation, leading to the formation of a nitrile. sbq.org.br In the case of cyano(cyclohexylidene)methyl acetate, this reaction would cleave the acetate group and, after protonation of the intermediate carbanion, yield cyclohexylidenenitrile. This method is advantageous as it avoids harsh acidic or basic conditions that might be incompatible with other functional groups in the molecule and proceeds under neutral conditions. researchgate.netsbq.org.brresearchgate.net The reaction is driven by the loss of gaseous byproducts, CO₂ and an alkyl halide. wikipedia.org

Transformations of Cyano and Ester Moieties

The cyano and ester functionalities in cyano(cyclohexylidene)methyl acetate are susceptible to various chemical transformations, including hydrolysis, reduction, and reactions with nucleophiles. These reactions provide pathways to synthesize carboxylic acids, amines, and ketones, respectively.

Hydrolysis to Carboxylic Acid

The ester group of cyano(cyclohexylidene)methyl acetate can be hydrolyzed under either acidic or basic conditions to yield cyclohexylidenecyanoacetic acid. This reaction is a standard transformation for esters and is a crucial step in the synthesis of related compounds. orgsyn.org

In a typical procedure, the related ethyl ester, ethyl cyclohexylidenecyanoacetate, is hydrolyzed by refluxing with a solution of sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. orgsyn.org This method is directly applicable to the methyl acetate derivative.

Reaction Scheme: Hydrolysis of Cyano(cyclohexylidene)methyl Acetate

In this reaction, the ester is saponified by the base, followed by protonation to yield the carboxylic acid.

Further heating of cyclohexylidenecyanoacetic acid can lead to decarboxylation, a process where carbon dioxide is lost, to produce 1-cyclohexenylacetonitrile. orgsyn.orgstackexchange.com

Reduction of the Cyano Group to a Primary Amine

The cyano group in cyano(cyclohexylidene)methyl acetate can be reduced to a primary amine, yielding (1-amino-1-cyclohexyl)methyl acetate. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. doubtnut.com The reaction is generally carried out in an anhydrous ethereal solvent.

Reaction Scheme: Reduction of the Cyano Group with LiAlH₄

The hydride from LiAlH₄ adds to the carbon of the cyano group, and after an aqueous workup, the primary amine is formed.

Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel can also effect this reduction. nih.gov

Reaction with Grignard Reagents

The cyano group can react with Grignard reagents to form ketones after a hydrolysis step. This reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com For instance, the reaction of cyano(cyclohexylidene)methyl acetate with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would be expected to yield methyl (1-acetylcyclohexyl)acetate.

Reaction Scheme: Reaction of the Cyano Group with a Grignard Reagent

The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the ketone.

The ester group can also react with Grignard reagents, typically requiring two equivalents of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.comlibretexts.org Selective reaction at the cyano group in the presence of the ester can be challenging and may require careful control of reaction conditions.

The following table summarizes the expected transformations of the cyano and ester moieties of cyano(cyclohexylidene)methyl acetate based on general chemical principles.

| Starting Material | Reagent(s) | Moiety Transformed | Product |

| Cyano(cyclohexylidene)methyl acetate | 1. NaOH, H₂O, heat2. H₃O⁺ | Ester | Cyclohexylidenecyanoacetic acid |

| Cyano(cyclohexylidene)methyl acetate | 1. LiAlH₄, ether2. H₂O | Cyano | (1-Amino-1-cyclohexyl)methyl acetate |

| Cyano(cyclohexylidene)methyl acetate | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Cyano | (1-Amino-1-cyclohexyl)methyl acetate |

| Cyano(cyclohexylidene)methyl acetate | 1. R-MgX (Grignard reagent)2. H₃O⁺ | Cyano | (1-Acylcyclohexyl)methyl acetate |

Mechanistic Elucidation and Computational Investigations of Cyano Cyclohexylidene Methyl Acetate Reactions

Detailed Reaction Mechanism Studies

The reactions involving cyano(cyclohexylidene)methyl acetate (B1210297), particularly its formation via Knoevenagel condensation, are governed by well-established mechanistic principles. These pathways involve catalytic species that generate transient intermediates crucial for the progression of the reaction.

The synthesis of compounds like cyano(cyclohexylidene)methyl acetate typically proceeds through a base-catalyzed Knoevenagel condensation between cyclohexanone (B45756) and an active methylene (B1212753) compound, in this case, methyl cyanoacetate (B8463686). The catalytic cycle is initiated by the deprotonation of the α-carbon of methyl cyanoacetate by a base (e.g., piperidine (B6355638), ammonia), forming a resonance-stabilized carbanion (enolate). This nucleophilic intermediate is a key transient species in the reaction.

The catalytic cycle can be described as follows:

Catalyst Activation: A basic catalyst abstracts a proton from the α-carbon of methyl cyanoacetate, generating a nucleophilic enolate intermediate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a solvent molecule), yielding a β-hydroxy adduct (an aldol (B89426) addition product).

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration. The catalyst abstracts a proton from the α-carbon, leading to the elimination of a hydroxide (B78521) ion and the formation of the C=C double bond of the final cyano(cyclohexylidene)methyl acetate product.

Catalyst Regeneration: The eliminated hydroxide ion deprotonates the catalyst's conjugate acid, regenerating the basic catalyst, which can then participate in a new cycle.

Throughout this process, the enolate and the tetrahedral alkoxide are critical, short-lived transient intermediates that dictate the reaction's progress.

Stereoselectivity in the formation of cyano(cyclohexylidene)methyl acetate pertains to the geometry of the exocyclic double bond, which can exist as either E or Z isomers. The stereochemical outcome of the Knoevenagel condensation is often determined during the irreversible dehydration step. The elimination of water from the β-hydroxy adduct proceeds through an E1cB-like mechanism, where the conformation leading to the transition state of lowest energy determines the major product.

Generally, the thermodynamically more stable isomer is preferentially formed. This stability is dictated by minimizing steric strain between the substituents on the double bond and the cyclohexane (B81311) ring. For cyano(cyclohexylidene)methyl acetate, the major isomer formed is typically the one where the larger ester group is positioned to minimize steric interactions with the adjacent methylene groups of the cyclohexane ring. Computational studies on similar systems confirm that the transition state leading to the more sterically favored product has a lower activation energy, thus kinetically favoring its formation.

Quantum Chemical Calculations (Density Functional Theory - DFT) Applied to Cyano(cyclohexylidene)methyl Acetate Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. Although specific DFT studies on cyano(cyclohexylidene)methyl acetate are not widely published, data from analogous structures provide significant insight into its electronic structure, reaction energetics, and geometry.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions. For an α,β-unsaturated system like cyano(cyclohexylidene)methyl acetate, the HOMO is typically associated with the π-electron system of the C=C double bond, while the LUMO is associated with the corresponding π* antibonding orbital.

The presence of electron-withdrawing groups, the cyano (-CN) and acetate (-COOCH₃) moieties, significantly influences the electronic structure. These groups lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the β-carbon of the double bond. They also lower the HOMO energy, increasing the molecule's ionization potential.

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. DFT calculations on related α,β-unsaturated cyano-compounds can provide representative values.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dibenzylideneacetone Analogue | -6.20 | -2.50 | 3.70 |

| Substituted Cyanoacetamide | -7.15 | -2.11 | 5.04 |

| Fused Pyrazole Derivative | -5.89 | -1.54 | 4.35 |

Note: Data are illustrative and derived from DFT studies on structurally related compounds to approximate the electronic properties of cyano(cyclohexylidene)methyl acetate. Actual values would require specific calculations.

These calculations also enable the mapping of Molecular Electrostatic Potential (MEP), which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the electrophilicity of the β-carbon.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the energetic profiling of reaction pathways. This involves calculating the energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. A mechanistic study of a related [2+2] cycloaddition reaction involving cyclohexenone and vinyl acetate illustrates this capability. researchgate.net

For the formation of cyano(cyclohexylidene)methyl acetate, DFT could be used to:

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state for each step (nucleophilic attack, dehydration) determines the rate of that step.

Identify the Rate-Determining Step: By comparing the activation energies of all steps in the mechanism, the highest energy barrier can be identified, which corresponds to the slowest, or rate-determining, step of the reaction.

Such analyses provide a quantitative understanding of the reaction mechanism, corroborating the qualitative picture of transient intermediates and catalytic cycles.

The three-dimensional structure of cyano(cyclohexylidene)methyl acetate is critical to its stability and reactivity. DFT calculations can be used to perform geometry optimization, finding the lowest energy conformation of the molecule. For the cyclohexane moiety, the chair conformation is overwhelmingly favored due to its minimization of angular and torsional strain.

X-ray crystallography studies on a more complex derivative, Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, confirm that the cyclohexane ring adopts a chair conformation. nih.goviucr.org The precise geometry of this chair can be described by puckering parameters.

| Parameter | Value | Description |

|---|---|---|

| q₂ (Å) | 0.001 (1) | Describes the deviation from a perfect chair along one axis. |

| q₃ (Å) | -0.562 (2) | Describes the deviation from a perfect chair along another axis. |

| Qᴛ (Å) | 0.562 (2) | Total puckering amplitude. |

| θ (°) | 179.0 (1) | Puckering angle, indicating the type of conformation. |

These experimental data strongly support that geometry optimization of cyano(cyclohexylidene)methyl acetate via DFT would also converge on a stable chair conformation for the six-membered ring, as this arrangement minimizes 1,3-diaxial interactions and other sources of steric strain. The planar, sp²-hybridized exocyclic carbon atom introduces some distortion, but the fundamental chair structure is retained.

Molecular Dynamics and Simulation Studies Relevant to Cyano(cyclohexylidene)methyl Acetate Transformations

Computational chemistry provides powerful tools to investigate the dynamic nature of chemical reactions, offering insights into transition states, reaction pathways, and the influence of the surrounding environment.

Investigation of Dynamic Processes in Solution or Solid State

While specific molecular dynamics (MD) simulations for Cyano(cyclohexylidene)methyl acetate are not readily found in the literature, studies on related α,β-unsaturated cyano-derivatives offer valuable insights. For instance, MD simulations have been employed to investigate the stability of interactions between protein-ligand complexes involving cyanoacetamide derivatives. These simulations typically analyze parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess conformational stability over time. Such studies highlight how the flexibility and dynamic behavior of the molecule can influence its interactions and reactivity.

In the solid state, the conformation of related molecules has been elucidated through single-crystal X-ray diffraction. For example, the crystal structure of Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate reveals that the cyclohexane ring adopts a chair conformation. This provides a static picture of the molecule's geometry, which is a crucial starting point for understanding its dynamic behavior in solution. The puckering parameters of the cyclohexane ring and the orientation of substituents are key descriptors determined from such studies.

Experimental Validation and Support for Proposed Mechanisms

Experimental studies are crucial for validating the mechanisms proposed by computational models. Kinetic analyses and isotopic labeling experiments are two of the most powerful techniques used for this purpose.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of the Knoevenagel condensation, the primary route to synthesizing Cyano(cyclohexylidene)methyl acetate from cyclohexanone and a cyanoacetate ester, provide significant mechanistic information. The reaction rate is influenced by several factors, including the nature and concentration of the catalyst, the reactants, and the solvent.

Furthermore, mechanistic studies on the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate have shown that the reaction can exhibit an induction period, suggesting an autocatalytic pathway. The presence of both acidic and basic sites on a catalyst can significantly enhance the reaction rate. The proposed mechanism for the Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate over a solid base catalyst involves the activation of the ethyl cyanoacetate by the basic sites of the catalyst, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.

The general mechanism often proceeds through the formation of an enolate from the cyanoacetate, which then attacks the carbonyl group of the cyclohexanone. This is followed by a dehydration step to yield the final product. In the presence of an amine catalyst like piperidine, the mechanism can involve the formation of an iminium ion from the cyclohexanone, which is then attacked by the enolate of the cyanoacetate.

Below is a table summarizing hypothetical kinetic data for the formation of a cyclohexylidene derivative, illustrating the type of information obtained from such studies.

| Experiment | [Cyclohexanone] (mol/L) | [Methyl Cyanoacetate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling experiments for the formation of Cyano(cyclohexylidene)methyl acetate have not been reported, the principles can be applied to understand the mechanism of the Knoevenagel condensation.

For example, to confirm the role of the α-protons of the cyanoacetate, an experiment could be designed where the methyl cyanoacetate is deuterated at the α-position (NC-CD₂-COOCH₃). The reaction with cyclohexanone would then be monitored for the kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. A significant primary KIE would indicate that the C-H bond cleavage at the α-position is involved in the rate-determining step of the reaction.

Similarly, labeling the carbonyl oxygen of cyclohexanone with ¹⁸O (C₆H₁₀¹⁸O) could be used to follow the dehydration step. By analyzing the isotopic composition of the water eliminated during the reaction using mass spectrometry, it can be confirmed that the oxygen atom in the water molecule originates from the cyclohexanone carbonyl group. This would provide direct evidence for the condensation mechanism involving the elimination of a water molecule.

The general approaches for isotopic labeling in mechanistic studies include:

Deuterium Labeling: To probe the involvement of C-H bond cleavage in the rate-determining step.

¹³C Labeling: To trace the carbon skeleton and identify bond formation and cleavage.

¹⁸O Labeling: To follow the fate of oxygen atoms, particularly in reactions involving carbonyl groups and water elimination.

These experimental techniques, though not specifically documented for Cyano(cyclohexylidene)methyl acetate, form the cornerstone of mechanistic organic chemistry and provide a clear framework for how its formation and reactions could be rigorously studied.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights of Cyano Cyclohexylidene Methyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Cyano(cyclohexylidene)methyl acetate (B1210297). Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be established.

¹H and ¹³C NMR for Detailed Structural Elucidation

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the cyclohexylidene ring and the methyl acetate group. The ten protons on the cyclohexylidene ring would likely appear as a series of overlapping multiplets in the aliphatic region (approximately δ 1.6-2.8 ppm). The protons on the carbons adjacent to the exocyclic double bond (α-protons) would be deshielded and resonate at the lower field end of this range. The single proton of the methyl group in the acetate moiety would appear as a sharp singlet, typically around δ 3.8 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum for Cyano(cyclohexylidene)methyl acetate would feature distinct signals for the carbonyl carbon of the ester (around δ 160-170 ppm), the carbons of the C=C double bond (olefinic region, δ 100-150 ppm), and the cyano group carbon (nitrile region, δ 115-120 ppm). The methyl carbon of the acetate group would resonate at approximately δ 52 ppm. The four distinct sp³-hybridized carbons of the cyclohexylidene ring are expected to appear in the aliphatic region (δ 25-40 ppm).

An interactive table of predicted NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexylidene CH₂ (β, γ) | ~1.6-1.8 (m) | ~25-30 |

| Cyclohexylidene CH₂ (α) | ~2.5-2.8 (m) | ~35-40 |

| C=C (cyclohexylidene) | - | ~140-150 |

| C=C (cyanoacetate) | - | ~100-110 |

| CN | - | ~115-120 |

| C=O | - | ~160-165 |

| OCH₃ | ~3.8 (s) | ~52-54 |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the molecule's connectivity, a suite of 2D NMR experiments is employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Cyano(cyclohexylidene)methyl acetate, COSY would be crucial for tracing the connectivity of the protons within the cyclohexylidene ring, showing cross-peaks between geminal and vicinal protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum, for instance, linking the aliphatic proton signals to their corresponding cyclohexylidene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for Cyano(cyclohexylidene)methyl acetate would include a cross-peak between the methyl protons (OCH₃) and the ester carbonyl carbon (C=O), as well as correlations from the α-protons of the cyclohexylidene ring to the olefinic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining relative stereochemistry and conformational preferences in solution. For a molecule like this, NOESY could reveal through-space interactions between protons on the methyl acetate group and those on the cyclohexylidene ring, helping to define its preferred orientation.

Together, these 2D techniques provide a robust and detailed map of the molecular structure, confirming the identity and connectivity of Cyano(cyclohexylidene)methyl acetate. researchgate.net

X-ray Crystallography

While the crystal structure for Cyano(cyclohexylidene)methyl acetate itself is not described in the available literature, a detailed single-crystal X-ray diffraction study has been performed on a closely related derivative, Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate . nih.goviucr.orgresearchgate.netnih.goviucr.org The analysis of this derivative provides significant insights into the solid-state conformation, geometry, and intermolecular interactions characteristic of the cyano(cyclohexylidene)acetate framework.

Determination of Solid-State Molecular and Crystal Structures

The crystallographic study of Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate revealed its precise molecular structure and packing arrangement in the crystal lattice. nih.govresearchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The detailed crystal data and structure refinement parameters are summarized in the interactive table below.

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₂₃N₃O₂ | researchgate.net |

| Formula Weight (Mr) | 361.43 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.4465 (3) | researchgate.net |

| b (Å) | 10.2960 (4) | researchgate.net |

| c (Å) | 12.1699 (4) | researchgate.net |

| α (°) | 91.240 (1) | researchgate.net |

| β (°) | 95.072 (1) | researchgate.net |

| γ (°) | 92.102 (1) | researchgate.net |

| Volume (ų) | 1053.17 (7) | researchgate.net |

| Z | 2 | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

This data provides the fundamental unit cell dimensions and symmetry, forming the basis for all further structural analysis.

Analysis of Conformational Preferences and Torsion Angles

The X-ray diffraction data allows for a detailed analysis of the molecule's conformation in the solid state. A key structural feature is the cyclohexylidene ring, which was found to adopt a stable chair conformation . nih.govresearchgate.netiucr.org The degree of puckering in the ring is quantified by the Cremer and Pople parameters, which were determined as q₂ = 0.001 (1) Å, q₃ = -0.562 (2) Å, and Q_T = 0.562 (2) Å. nih.govresearchgate.net The analysis showed that atoms C1 and C4 of the cyclohexane (B81311) ring deviate significantly from the least-squares plane formed by the other four carbon atoms, with deviations of 0.681 (1) Å and -0.652 (1) Å, respectively. nih.govresearchgate.net

The study also determined the relative orientation of different parts of the molecule. For instance, the methylphenyl ring was found to be oriented at a dihedral angle of 36.2 (1)° with respect to the best plane of the cyclohexane moiety. nih.govresearchgate.netiucr.org Such specific torsion and dihedral angle measurements are critical for understanding the steric and electronic interactions that govern the molecule's preferred three-dimensional shape. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing (via Hirshfeld Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For the studied derivative, these interactions were investigated using Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts. nih.govmdpi.com The analysis revealed that the crystal packing is dominated by weak non-covalent interactions. nih.govresearchgate.net

The breakdown of these interactions, presented in the interactive table below, highlights the crucial role of numerous weak hydrogen bonds in stabilizing the crystal structure.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |

| H···H | 45.7 | nih.govresearchgate.net |

| N···H/H···N | 29.8 | nih.govresearchgate.net |

| C···H/H···C | 14.0 | nih.govresearchgate.net |

| O···H/H···O | 7.8 | nih.govresearchgate.net |

This detailed analysis of intermolecular forces is essential for understanding the material's properties and for applications in crystal engineering. matec-conferences.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups.

For Cyano(cyclohexylidene)methyl acetate, the IR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural features: the cyano group (C≡N), the ester group (C=O, C-O), the carbon-carbon double bond (C=C) of the cyclohexylidene moiety, and the C-H bonds of the aliphatic ring and methyl group.

Key vibrational modes for Cyano(cyclohexylidene)methyl acetate include:

C≡N Stretch: The cyano group gives rise to a sharp, medium-intensity absorption band in the region of 2250-2200 cm⁻¹. This peak is highly characteristic and provides clear evidence for the nitrile functionality.

C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band, typically found between 1750-1735 cm⁻¹. The position of this band is indicative of a saturated ester.

C=C Stretch: The exocyclic carbon-carbon double bond of the cyclohexylidene group results in a stretching vibration in the 1680-1640 cm⁻¹ region. The intensity of this peak can vary.

C-O Stretch: The ester functionality also exhibits C-O stretching vibrations. Two distinct bands are expected: one for the C-O bond between the carbonyl carbon and the oxygen (acyl-oxygen stretch), and another for the O-C bond of the methyl group (alkyl-oxygen stretch). These typically appear as strong bands in the 1300-1000 cm⁻¹ range.

C-H Stretch: The C-H bonds of the cyclohexane ring and the methyl group lead to stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

The following interactive table summarizes the expected characteristic IR absorption bands for Cyano(cyclohexylidene)methyl acetate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretch | 2250 - 2200 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1680 - 1640 | Variable |

| Ester (C-O) | Acyl-Oxygen Stretch | 1300 - 1200 | Strong |

| Ester (O-C) | Alkyl-Oxygen Stretch | 1150 - 1000 | Strong |

| Aliphatic (C-H) | Stretch | 2950 - 2850 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. While conventional MS can determine the nominal mass (the integer mass) of a molecule, HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions (isobars).

For Cyano(cyclohexylidene)methyl acetate, the molecular formula is C₁₀H₁₃NO₂. Using the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated with high precision. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument. A close match between the theoretical and experimental masses confirms the elemental formula of the compound.

The following table details the calculation of the precise mass for Cyano(cyclohexylidene)methyl acetate.

| Element | Most Abundant Isotope | Exact Mass (Da) | Number of Atoms | Total Mass Contribution (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 13 | 13.101725 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total Theoretical Monoisotopic Mass | 179.094629 |

An experimental HRMS measurement yielding a mass very close to 179.0946 Da would provide strong evidence for the elemental composition of C₁₀H₁₃NO₂.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron ionization (EI) conditions, the molecular ion (M⁺) is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern is a unique signature of the molecule's structure. Analyzing these fragments allows for the confirmation of the compound's structural features.

For Cyano(cyclohexylidene)methyl acetate (M.W. 179), several key fragmentation pathways can be predicted based on the functional groups present:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. libretexts.org This can lead to the loss of the methoxy (B1213986) radical (•OCH₃) or the methoxycarbonyl radical (•COOCH₃).

Loss of Neutral Molecules: The molecular ion can lose small, stable neutral molecules. For instance, cleavage within the ester group can result in the loss of methanol (B129727) (CH₃OH).

Cyclohexylidene Ring Fragmentation: The cyclohexylidene ring can undergo fragmentation, often through processes like a retro-Diels-Alder reaction if a suitable precursor ion is formed, or through the sequential loss of small hydrocarbon fragments like ethylene (B1197577) (C₂H₄). msu.edu

Acylium Ion Formation: A prominent peak is often observed due to the formation of a stable acylium ion, [M - OCH₃]⁺. chemguide.co.uk

The table below outlines some of the plausible fragment ions that could be observed in the mass spectrum of Cyano(cyclohexylidene)methyl acetate.

| m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - OCH₃]⁺ | Alpha-cleavage; loss of a methoxy radical |

| 120 | [M - COOCH₃]⁺ | Alpha-cleavage; loss of the methoxycarbonyl radical |

| 151 | [M - C₂H₄]⁺ | Fragmentation of the cyclohexylidene ring |

| 122 | [M - C₄H₇]⁺ | Fragmentation of the cyclohexylidene ring |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

By correlating these observed fragments with the known structure of the molecule, mass spectrometry provides definitive structural confirmation.

Stereochemical Investigations and Enantioselective Synthesis Strategies for Cyano Cyclohexylidene Methyl Acetate Derivatives

Control of Stereochemistry in Reactions Involving the Cyclohexylidene Moiety

The cyclohexylidene moiety presents a prochiral center, and its reactions can lead to the formation of stereoisomers. The strategic control of these reactions to favor the formation of a single desired stereoisomer is a key challenge in asymmetric synthesis.

Diastereoselective Transformations

Diastereoselective transformations aim to control the relative stereochemistry of newly formed stereocenters. In the context of cyano(cyclohexylidene)methyl acetate (B1210297) derivatives, this often involves the addition of nucleophiles to the α,β-unsaturated system. The facial selectivity of this addition is influenced by the steric and electronic properties of the reactants and the reaction conditions.

The Knoevenagel condensation of cyclohexanone (B45756) with an active methylene (B1212753) compound like methyl cyanoacetate (B8463686) is a primary route to cyano(cyclohexylidene)methyl acetate. While this reaction itself creates the exocyclic double bond, subsequent transformations on this scaffold are subject to diastereoselectivity. For instance, the conjugate addition of a nucleophile can create a new stereocenter. The approach of the nucleophile is often directed by the existing stereochemistry of the molecule or by the use of chiral auxiliaries. Research on related systems has shown that the diastereoselectivity of such additions can be influenced by the choice of catalyst and reaction conditions.

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Diastereomeric Ratio (d.r.) |

| Conjugate Addition | Cyclohexylidene Acetic Ester Derivative | Grignard Reagent | Cu(I) salt | Varies with substrate and reagent |

| Michael Addition | α,β-Unsaturated Cyclohexylidene Ester | Thiophenol | Base | Moderate to good |

This table is illustrative and based on general principles of diastereoselective additions to similar systems, as specific data for cyano(cyclohexylidene)methyl acetate was not found in the searched literature.

Enantioselective Catalysis (e.g., Organocatalysis)

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules with high optical purity. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly effective strategy for a wide range of asymmetric transformations. mdpi.com For derivatives of cyano(cyclohexylidene)methyl acetate, organocatalysts can be employed to control the enantioselectivity of key bond-forming reactions.

For example, the enantioselective Michael addition of nucleophiles to the α,β-unsaturated ester can be catalyzed by chiral amines or thioureas derived from cinchona alkaloids. These catalysts activate the substrate and create a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Studies on similar α,β-unsaturated systems have demonstrated the efficacy of organocatalysts in achieving high enantioselectivities. beilstein-journals.org

| Catalyst Type | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| Chiral Amine | α,β-Unsaturated Ester | Malonate | Up to 99% |

| Chiral Thiourea | α,β-Unsaturated Ester | Nitroalkane | High |

| Chiral Phosphoric Acid | α,β-Unsaturated Imine | Various | Good to excellent |

This table presents typical results for organocatalytic reactions on α,β-unsaturated systems, as specific data for cyano(cyclohexylidene)methyl acetate was not available in the provided search results.

Dynamic Resolution and Stereoselective Pathways

Dynamic kinetic resolution (DKR) is a potent strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.

In the context of cyano(cyclohexylidene)methyl acetate derivatives, a potential application of DKR could involve a racemic chiral center within the molecule that can be epimerized under the reaction conditions. For instance, if a chiral nucleophile is added to the cyclohexylidene ring, creating a racemic mixture of diastereomers, a subsequent reaction catalyzed by an enantioselective catalyst could selectively react with one enantiomer while the other enantiomer is continuously racemized. This would channel the entire mixture into a single, optically pure product.

The key to a successful DKR is the careful selection of a catalyst system that promotes both rapid racemization of the less reactive enantiomer and highly selective transformation of the more reactive one. princeton.edu Chemoenzymatic DKR, combining a metal catalyst for racemization and an enzyme for the enantioselective step, has proven effective for various substrates, including allylic alcohols and acetates. nih.govorganic-chemistry.org While specific applications to cyano(cyclohexylidene)methyl acetate are not extensively documented in the available literature, the principles of DKR offer a promising avenue for its stereoselective synthesis.

Chiral Product Formation and Methodologies for Optical Purity Assessment

The successful synthesis of a chiral derivative of cyano(cyclohexylidene)methyl acetate necessitates reliable methods for determining its optical purity, typically expressed as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate technique for this purpose. skpharmteco.comresearchgate.net

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.comnih.govnih.gov The choice of CSP and the mobile phase composition are crucial for achieving baseline separation of the enantiomers. uncw.edumdpi.com

Once the enantiomers are separated, their relative amounts can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess is then calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

Other chiroptical techniques such as circular dichroism (CD) spectroscopy can also be used to assess enantiomeric purity, sometimes in conjunction with HPLC. uma.es The development of a robust analytical method is an essential component of any enantioselective synthesis to accurately validate the stereochemical outcome of the reaction. nih.govresearchgate.net

| Analytical Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. skpharmteco.com | Quantitative determination of enantiomeric excess. researchgate.net |

| Chiral Gas Chromatography (GC) | Separation on a chiral capillary column. | Analysis of volatile chiral compounds. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. uma.es | Qualitative and sometimes quantitative analysis of enantiomeric composition. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. skpharmteco.com | Historically used, less accurate for precise ee determination. |

Analogues and Structure Reactivity Relationship Studies of Cyclohexylidene Cyanoacetates

Synthesis and Evaluation of Structural Analogues

The synthesis of cyano(cyclohexylidene)methyl acetate (B1210297) and its analogues is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as an alkyl cyanoacetate (B8463686), with a ketone or aldehyde—in this case, cyclohexanone (B45756) or its derivatives. unifap.brnih.gov The versatility of this method allows for the straightforward generation of a diverse range of structural analogues by modifying either the active methylene component or the cyclic ketone. periodikos.com.brperiodikos.com.br

The general synthetic route is robust, often proceeding with high yields under mild conditions, including at room temperature or with gentle heating. periodikos.com.br Catalysts for this transformation range from simple bases like piperidine (B6355638) and triethylamine (B128534) to more complex systems, including Lewis acids and even solvent-free, microwave-assisted conditions. unifap.brorganic-chemistry.org This flexibility facilitates the synthesis of analogues for structure-reactivity studies.

Variations in the Ester Moiety (e.g., Ethyl vs. Methyl) and their Impact on Reactivity

Electronic Effects: Both methyl (-COOCH₃) and ethyl (-COOCH₂CH₃) groups withdraw electron density through inductive effects. researchgate.net This effect is crucial for the molecule's character as a Michael acceptor, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The difference in inductive effect between a methyl and an ethyl group is generally considered small, with the ethyl group being slightly more electron-donating than the methyl group due to hyperconjugation. However, this minor difference is often overshadowed by steric factors in many reactions.

Steric Effects: The most significant difference between a methyl and an ethyl ester is steric bulk. The ethyl group is larger than the methyl group, which can influence the rate and outcome of reactions. proprep.com In reactions where a nucleophile attacks the carbonyl carbon of the ester or a nearby position, the greater steric hindrance of the ethyl group can lead to a slower reaction rate compared to the methyl analogue. For instance, in nucleophilic additions to the α,β-unsaturated system, the approach of a bulky nucleophile might be more hindered by an ethyl group than a methyl group, potentially affecting the reaction's stereoselectivity.

| Ester Group | Relative Size | Electronic Effect | Potential Impact on Reactivity |

| Methyl | Smaller | Inductive withdrawal | Faster reaction rates in sterically demanding steps. |